- Preparation of pyrimidine derivatives as antiviral agents, World Intellectual Property Organization, , ,

Cas no 951655-49-5 ((2-Oxo-1,2-dihydropyridin-3-yl)boronic acid)

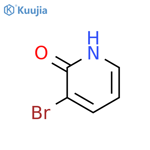

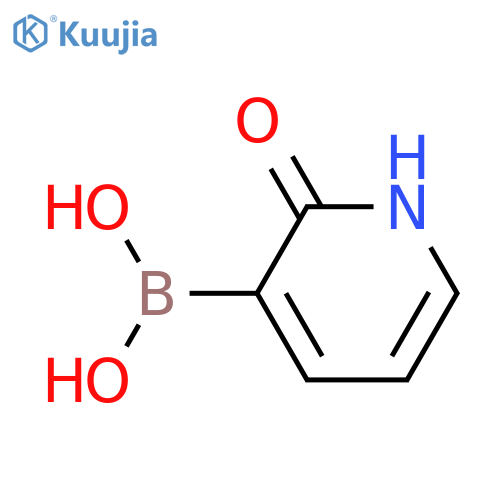

951655-49-5 structure

Nome del prodotto:(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid

Numero CAS:951655-49-5

MF:C5H6BNO3

MW:138.917041301727

MDL:MFCD12964572

CID:1036515

PubChem ID:55262735

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid Proprietà chimiche e fisiche

Nomi e identificatori

-

- B-(1,2-dihydro-2-oxo-3-pyridinyl)-Boronic acid

- (2-Oxo-1,2-dihydropyridin-3-yl)boronic acid

- (2-oxo-1H-pyridin-3-yl)boronic acid

- 2-hydroxypyridin-3-ylboronic acid

- 2-Oxo-1,2-dihydropyr

- 2-Oxo-1,2-dihydropyridin-3-yl-boronic Acid

- 1,2-Dihydro-2-oxo-pyridin-3-ylboronic acid

- (2-hydroxypyridin-3-yl)boronic acid

- 2-HYDROXYPYRIDINE-3-BORONIC ACID

- 2-hydroxypridine-3-boronic acid

- GLZIGOHMFYRHAO-UHFFFAOYSA-N

- FCH1436974

- AB59785

- AK120936

- OR302583

- BC001410

- 2-oxo-1,2-dihydropyridin-3-ylboronic acid

- AB00

- B-(1,2-Dihydro-2-oxo-3-pyridinyl)boronic acid (ACI)

- AS-46540

- 951655-49-5

- DB-327667

- MFCD12964572

- MFCD10697509

- AKOS016000653

- CS1662

- (1,2-Dihydro-2-oxo-3-pyridinyl)boronic acid

- SCHEMBL321446

- DTXSID90717034

- CS-0053509

- (2-OXO-1,2-DIHYDROPYRIDIN-3-YL)BORONICACID

- SY031727

- AKOS006302942

-

- MDL: MFCD12964572

- Inchi: 1S/C5H6BNO3/c8-5-4(6(9)10)2-1-3-7-5/h1-3,9-10H,(H,7,8)

- Chiave InChI: GLZIGOHMFYRHAO-UHFFFAOYSA-N

- Sorrisi: O=C1C(B(O)O)=CC=CN1

Proprietà calcolate

- Massa esatta: 139.0440732g/mol

- Massa monoisotopica: 139.0440732g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 3

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 10

- Conta legami ruotabili: 1

- Complessità: 209

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 69.6

Proprietà sperimentali

- Densità: 1.36±0.1 g/cm3 (20 ºC 760 Torr),

- Solubilità: Solubile (188 g/l) (25°C),

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1102638-10g |

B-(1,2-dihydro-2-oxo-3-pyridinyl)-Boronic acid |

951655-49-5 | 95% | 10g |

$3090 | 2024-07-28 | |

| eNovation Chemicals LLC | D499264-250MG |

(2-oxo-1,2-dihydropyridin-3-yl)boronic acid |

951655-49-5 | 97% | 250mg |

$85 | 2024-07-21 | |

| eNovation Chemicals LLC | D499264-500MG |

(2-oxo-1,2-dihydropyridin-3-yl)boronic acid |

951655-49-5 | 97% | 500mg |

$115 | 2024-07-21 | |

| eNovation Chemicals LLC | D499264-1G |

(2-oxo-1,2-dihydropyridin-3-yl)boronic acid |

951655-49-5 | 97% | 1g |

$155 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1194894-1g |

2-Hydroxypyridine-3-boronic Acid |

951655-49-5 | 95% | 1g |

$860 | 2023-09-03 | |

| abcr | AB389689-250 mg |

2-Hydroxypyridine-3-boronic acid, 95%; . |

951655-49-5 | 95% | 250mg |

€301.40 | 2023-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1124149-250mg |

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid |

951655-49-5 | 97% | 250mg |

¥370.00 | 2024-04-24 | |

| Advanced ChemBlocks | G-7460-250MG |

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid |

951655-49-5 | 97% | 250MG |

$200 | 2023-09-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU12056-100G |

(2-oxo-1,2-dihydropyridin-3-yl)boronic acid |

951655-49-5 | 97% | 100g |

¥ 72,586.00 | 2023-04-12 | |

| Chemenu | CM109184-250mg |

(2-oxo-1,2-dihydropyridin-3-yl)boronic acid |

951655-49-5 | 95%+ | 250mg |

$*** | 2023-05-29 |

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Butyllithium , 1,3-Propanediamine Solvents: Tetrahydrofuran , Hexane ; 15 min, -76 °C; 15 min, -76 °C; -76 °C → rt; rt → 19 °C; 19 °C → 0 °C

1.2 15 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 5, rt; rt → 0 °C; 10 min, 0 °C

1.2 15 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 5, rt; rt → 0 °C; 10 min, 0 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; 15 min, rt → -76 °C

1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 15 min, -76 °C → rt; 16 h, rt; rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 5

1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 15 min, -76 °C → rt; 16 h, rt; rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 5

Riferimento

- Tricyclic compound, and preparation method therefor and medical use thereof, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; 15 min, -78 °C

1.2 Reagents: Butyllithium Solvents: Hexane ; 15 min, -78 °C; -78 °C → rt; rt → 0 °C

1.3 Reagents: Trimethyl borate ; 30 min, 0 °C; 0 °C → rt; 15 h, rt

1.2 Reagents: Butyllithium Solvents: Hexane ; 15 min, -78 °C; -78 °C → rt; rt → 0 °C

1.3 Reagents: Trimethyl borate ; 30 min, 0 °C; 0 °C → rt; 15 h, rt

Riferimento

- Preparation of 1H-pyrazolo[4,3-b]pyridine derivatives as PDE1 inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; 15 min, -76 °C; 15 min, -76 °C; -76 °C → 19 °C; 19 °C → 0 °C

1.2 Reagents: Trimethyl borate ; 15 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Trimethyl borate ; 15 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Preparation of heterocyclic antiviral compounds as hepatitis C virus NS5B polymerase inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, 130 °C

Riferimento

- Preparation of naphthyridine compounds as inhibitors of HPK1 useful for treatment of cancer, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; rt → -76 °C; 15 min, -76 °C

1.2 Reagents: Butyllithium Solvents: Hexane ; 15 min, -76 °C; -76 °C → rt; rt → 0 °C

1.3 Reagents: Trimethyl borate ; 15 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water

1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 5

1.2 Reagents: Butyllithium Solvents: Hexane ; 15 min, -76 °C; -76 °C → rt; rt → 0 °C

1.3 Reagents: Trimethyl borate ; 15 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water

1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 5

Riferimento

- Heterocyclic compounds as antiviral agents and their preparation and use in the treatment of hepatitis C virus infection, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; 15 min, -78 °C

1.2 Reagents: Butyllithium Solvents: Hexane ; 15 min, -78 °C; -78 °C → rt; rt → 0 °C

1.3 Reagents: Trimethyl borate ; 30 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Butyllithium Solvents: Hexane ; 15 min, -78 °C; -78 °C → rt; rt → 0 °C

1.3 Reagents: Trimethyl borate ; 30 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

Riferimento

- Preparation of 1H-pyrazolo[4,3-b]pyridines as phosphodiesterase 1 inhibitors, World Intellectual Property Organization, , ,

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid Raw materials

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid Preparation Products

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid Letteratura correlata

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

951655-49-5 ((2-Oxo-1,2-dihydropyridin-3-yl)boronic acid) Prodotti correlati

- 2137584-89-3(5-{4H,5H,6H,7H-furo2,3-cpyridin-7-yl}-1-methyl-1H-1,2,3-triazole)

- 1242891-20-8(N-[(3-chlorophenyl)methyl]-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide)

- 1806066-42-1(5-Chloro-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-carboxaldehyde)

- 906784-40-5(N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide)

- 91658-43-4(2-(furan-2-yl)-2-methoxyacetonitrile)

- 1904072-42-9(1-[1-(2-Cyclohexylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione)

- 55506-28-0(trans-2-ethynylcyclohexan-1-ol)

- 2060043-72-1((5-chloro-7-methylisoquinolin-1-yl)methanamine)

- 2228708-96-9(2-(3,5-difluoro-2-methoxyphenoxy)acetic acid)

- 1822454-05-6(Ethyl 2-(thiophen-3-YL)-1,3-thiazolidine-4-carboxylate)

Fornitori consigliati

atkchemica

(CAS:951655-49-5)(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid

Purezza:95%+

Quantità:1g/5g/10g/100g

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:951655-49-5)(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid

Purezza:99%

Quantità:5g

Prezzo ($):353.0